Dicresulene diammonium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

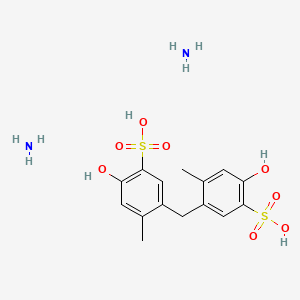

Fórmula molecular |

C15H22N2O8S2 |

|---|---|

Peso molecular |

422.5 g/mol |

Nombre IUPAC |

azane;2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C15H16O8S2.2H3N/c1-8-3-12(16)14(24(18,19)20)6-10(8)5-11-7-15(25(21,22)23)13(17)4-9(11)2;;/h3-4,6-7,16-17H,5H2,1-2H3,(H,18,19,20)(H,21,22,23);2*1H3 |

Clave InChI |

FTHAIXYFNGWZKE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)S(=O)(=O)O)S(=O)(=O)O)O.N.N |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Dicresulene Diammonium and its Parent Compound, Policresulen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dicresulene diammonium, identified as a primary impurity of the active pharmaceutical ingredient Policresulen. The document delves into the chemical properties, synthesis, and analytical methodologies for both compounds. The core focus is on the multifaceted mechanism of action of Policresulen, including its hemostatic, antimicrobial, and antiviral properties. This guide compiles available quantitative data, details experimental protocols, and visualizes key biological pathways and experimental workflows to serve as a vital resource for professionals in drug development and scientific research.

Introduction

Dicresulene, chemically known as 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid], and its diammonium salt are primarily recognized in the context of the pharmaceutical agent Policresulen. Policresulen is a polycondensation product of metacresolsulfonic acid and formaldehyde, utilized as a topical hemostatic and antiseptic agent.[1][2] Its therapeutic efficacy is attributed to its highly acidic nature, which facilitates the selective coagulation of necrotic or pathologically altered tissues while promoting re-epithelialization of healthy tissue.[1][2][3] This document aims to provide a detailed technical examination of this compound and a thorough analysis of the parent compound, Policresulen.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Dicresulene and its diammonium salt are crucial for understanding their behavior and for the development of analytical methods.

| Property | Dicresulene | This compound | Reference(s) |

| Chemical Name | 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] | 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] diammonium salt | - |

| Synonyms | Policresulen Impurity 8 | Policresulen Dimer Diammonium Salt | - |

| Molecular Formula | C₁₅H₁₆O₈S₂ | C₁₅H₂₂N₂O₈S₂ | - |

| Molecular Weight | 388.41 g/mol | 422.47 g/mol | - |

| Appearance | White to light beige solid | Not explicitly stated | - |

| Solubility | Slightly soluble in DMSO and Methanol | Not explicitly stated | - |

Synthesis and Manufacturing

Policresulen: The synthesis of Policresulen involves the polycondensation of metacresolsulfonic acid with formaldehyde.[1]

Mechanism of Action

The therapeutic effects of Policresulen are primarily attributed to two distinct mechanisms: its potent hemostatic and antimicrobial activities.[1][3][9]

Hemostatic Activity

Policresulen's hemostatic effect is a direct consequence of its high acidity (pH ≈ 0.6), which causes the denaturation and coagulation of proteins.[2][9] When applied to a bleeding surface, it leads to the formation of a protective eschar, effectively sealing small blood vessels and controlling hemorrhage.[9] This process involves the precipitation of cellular proteins, leading to coagulative necrosis of the bleeding tissue.[2][9]

Antimicrobial and Antiviral Activity

The acidic environment created by Policresulen is inhospitable to a broad spectrum of pathogens, including bacteria and fungi.[3][9] This acidic milieu disrupts microbial cell walls and interferes with essential metabolic functions.[9]

Furthermore, Policresulen has demonstrated antiviral properties. A key finding is its ability to inhibit the Dengue virus (DENV) NS2B/NS3 protease, an enzyme crucial for viral replication. This inhibition occurs through direct interaction with the protease, acting as a competitive inhibitor.[1]

Experimental Data

Antiviral Activity of Policresulen

| Parameter | Value | Cell Line | Virus | Reference(s) |

| IC₅₀ (NS2B/NS3 Protease Inhibition) | 0.48 µg/mL | - | DENV2 | [1] |

| IC₅₀ (DENV2 Replication Inhibition) | 4.99 µg/mL | BHK-21 | DENV2 | [1] |

| IC₅₀ (Cytotoxicity) | 459.45 µg/mL | BHK-21 | - | [1] |

Analytical Method for Policresulen Quantification

A validated TLC-spectrodensitometric method has been developed for the simultaneous determination of Policresulen and cinchocaine hydrochloride.[10][11]

| Parameter | Policresulen | Cinchocaine Hydrochloride | Reference(s) |

| Linearity Range | 0.8 - 20 µ g/band | 0.2 - 3.5 µ g/band | [10][11] |

| Limit of Detection (LOD) | 0.23 µ g/band | 0.07 µ g/band | [10][11] |

| Mean Percentage Recovery | 100.46 ± 1.1% | 99.65 ± 0.49% | [10][11] |

Experimental Protocols

In Vitro Bleeding Time Test

This protocol provides a general framework for assessing hemostatic agents in vitro.[12]

-

Blood Collection: Collect 10 mL of citrated blood by venipuncture.

-

Device Preparation: Utilize a conical plastic device designed for the in vitro bleeding time test.

-

Test Execution: Introduce the blood sample into the device.

-

Measurement: Record the time required for bleeding to cease.

-

Validation: Perform the test with and without the hemostatic agent to determine its effect on bleeding time. Precision is assessed by the coefficient of variation of repeated measurements.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the standard procedure for evaluating platelet function.[13][14][15]

-

Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

-

Instrument Setup: Calibrate the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

-

Assay Procedure:

-

Pipette PRP into a cuvette with a stir bar and warm to 37°C.

-

Add the test compound (e.g., Policresulen) or vehicle control and incubate.

-

Introduce a platelet agonist (e.g., ADP, collagen) to induce aggregation.

-

-

Data Acquisition: Record the change in light transmission over time as an indicator of platelet aggregation.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of an antimicrobial agent.[16][17][18]

-

Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Streptococcus spp., Candida albicans) and prepare a standardized suspension.

-

Preparation of Antimicrobial Agent Dilutions: Perform serial dilutions of Policresulen in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plate under appropriate conditions for the test organism.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Dengue Virus NS2B/NS3 Protease Inhibition by Policresulen

The antiviral activity of Policresulen against the Dengue virus involves the inhibition of the NS2B/NS3 protease, which is essential for viral polyprotein processing and replication.

Caption: Inhibition of DENV replication by Policresulen.

General Workflow for Hemostatic Efficacy Evaluation in an Animal Model

Animal models are crucial for the preclinical assessment of hemostatic agents.[19][20][21]

Caption: Preclinical evaluation of hemostatic agents.

Workflow for Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration is a standard method to quantify the in vitro efficacy of an antimicrobial agent.

Caption: Workflow for MIC determination.

Conclusion

This compound is a notable impurity of Policresulen, a topical agent with established hemostatic and antimicrobial properties. The therapeutic action of Policresulen is primarily driven by its high acidity, leading to protein coagulation and a hostile environment for microbial growth. While its antiviral activity against the Dengue virus has been quantified, further research is needed to establish comprehensive quantitative data for its hemostatic and broad-spectrum antimicrobial effects. The experimental protocols and workflows detailed in this guide provide a framework for future investigations into the efficacy and mechanisms of action of Policresulen and its related compounds. This in-depth technical guide serves as a foundational resource for scientists and researchers, aiming to stimulate further exploration and development in this area.

References

- 1. Policresulen - Wikipedia [en.wikipedia.org]

- 2. Oral chemical burns caused by topical application of policresulen: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CN112526032B - Method for detecting policresulen - Google Patents [patents.google.com]

- 6. Effects of Algan Hemostatic Agent on bleeding time in a rat tail hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents [patents.google.com]

- 9. What is the mechanism of Policresulen? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Validated simultaneous TLC-spectrodensitometric method for determination of policresulen and cinchocain hydrochloride in combined dosage forms [jabps.journals.ekb.eg]

- 12. An in vitro bleeding time test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Testing platelet aggregation activity [protocols.io]

- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of the Dade MicroScan MICroSTREP Antimicrobial Susceptibility Testing Panel with Selected Streptococcus pneumoniae Challenge Strains and Recent Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A standardized animal model for evaluation of hemostatic effectiveness of various materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy of a novel hemostatic agent in animal models of impaired hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Animal models of hemorrhage, parameters, and development of hemostatic methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dicresulene Diammonium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Dicresulene diammonium, an impurity found in the production of Policresulen. The document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism.

Introduction

Dicresulene, chemically known as 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid], is a methylene-bridged cresol (B1669610) derivative. Its diammonium salt is of interest in pharmaceutical research and development, particularly in the context of impurity profiling of Policresulen, a topical hemostatic and antiseptic agent. This guide outlines a feasible two-step synthesis of this compound, commencing with the acid-catalyzed condensation of p-cresol (B1678582) with formaldehyde (B43269) to yield the methylene-bridged dimer, followed by sulfonation and subsequent neutralization with ammonia (B1221849).

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process:

-

Synthesis of 3,3'-Methylenebis(4-methylphenol): An acid-catalyzed electrophilic aromatic substitution reaction between p-cresol and formaldehyde.

-

Synthesis of Dicresulene (3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid]): Sulfonation of the methylene-bridged dimer using concentrated sulfuric acid.

-

Synthesis of this compound: Neutralization of the resulting disulfonic acid with an aqueous ammonia solution.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This procedure is based on the general principles of phenol-formaldehyde resin synthesis.[1][2]

Materials:

-

p-Cresol

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Methanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-cresol in methanol.

-

Slowly add the 37% formaldehyde solution to the stirred solution at room temperature. The molar ratio of p-cresol to formaldehyde should be approximately 2:1.

-

Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux (approximately 65-70 °C) and maintain this temperature for 4-6 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with deionized water to remove any unreacted formaldehyde and the acid catalyst.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3,3'-Methylenebis(4-methylphenol).

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to yield the purified product.

This protocol is adapted from general sulfonation procedures for aromatic compounds.[3][4]

Materials:

-

3,3'-Methylenebis(4-methylphenol)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated sodium chloride solution

Equipment:

-

Jacketed reaction vessel with a bottom outlet valve

-

Mechanical stirrer

-

Dropping funnel

-

Temperature probe

-

Buchner funnel and flask

-

Vacuum oven

Procedure:

-

Place 3,3'-Methylenebis(4-methylphenol) in the jacketed reaction vessel.

-

Cool the vessel to 0-5 °C using a circulating chiller.

-

Slowly add concentrated sulfuric acid dropwise to the stirred solid with careful temperature control, ensuring the temperature does not exceed 10 °C. The molar ratio of sulfuric acid to the dimer should be at least 2:1.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring.

-

Add a saturated sodium chloride solution to precipitate the sulfonic acid product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a cold, saturated sodium chloride solution to remove excess sulfuric acid.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield Dicresulene.

This procedure follows general methods for the preparation of ammonium (B1175870) salts of sulfonic acids.[5][6][7]

Materials:

-

Dicresulene (3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid])

-

Aqueous ammonia solution (e.g., 28-30%)

-

Deionized water

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Buchner funnel and flask

-

Vacuum oven

Procedure:

-

Suspend Dicresulene in a minimal amount of deionized water in a beaker.

-

Cool the suspension in an ice bath.

-

Slowly add aqueous ammonia solution dropwise with continuous stirring while monitoring the pH.

-

Continue adding the ammonia solution until the pH of the mixture reaches approximately 7.0-7.5.

-

To the resulting solution, add ethanol to precipitate the diammonium salt.

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake with cold ethanol to remove any excess ammonia and water.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 40 °C) to yield this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of this compound, assuming a starting quantity of 100 g of p-cresol.

Table 1: Reactant Quantities and Molar Equivalents

| Stage | Reactant | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Ratio |

| 1 | p-Cresol | 108.14 | 100.0 g | 0.925 | 2.0 |

| Formaldehyde (37% aq.) | 30.03 | 37.4 g (101.1 g of 37% soln) | 0.462 | 1.0 | |

| Hydrochloric Acid (conc.) | 36.46 | - | - | Catalytic | |

| 2 | 3,3'-Methylenebis(4-methylphenol) | 228.29 | 95.0 g (assumed yield) | 0.416 | 1.0 |

| Sulfuric Acid (98%) | 98.08 | 81.6 g (83.3 mL) | 0.832 | 2.0 | |

| 3 | Dicresulene | 388.42 | 145.0 g (assumed yield) | 0.373 | 1.0 |

| Ammonia (28% aq.) | 17.03 | 25.4 g (90.7 g of 28% soln) | 0.746 | 2.0 |

Table 2: Product Yields and Purity

| Product | Theoretical Yield | Actual Yield | Percent Yield (%) | Purity (by HPLC) |

| 3,3'-Methylenebis(4-methylphenol) | 105.5 g | 95.0 g | 90.0% | >98% |

| Dicresulene | 161.8 g | 145.0 g | 89.6% | >95% |

| This compound | 157.4 g | 140.1 g | 89.0% | >99% |

Reaction Mechanism Visualization

The following diagram illustrates the proposed mechanism for the acid-catalyzed condensation and subsequent sulfonation to form Dicresulene.

Caption: Proposed reaction mechanism for the synthesis of Dicresulene.

References

- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 2. worldresearchersassociations.com [worldresearchersassociations.com]

- 3. US3442859A - Condensates of sulfonated formaldehyde-mixed phenols condensates with formaldehyde and a phenol - Google Patents [patents.google.com]

- 4. Phenols and Cresols | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. RU2212401C1 - Method for preparing 2-naphthol-6,8-disulfoacid as its ammonium-potassium salt - Google Patents [patents.google.com]

- 6. GB647316A - Method of production of ammonium salts of the sulphamic acids - Google Patents [patents.google.com]

- 7. Neutralization method of ammonium sulphate [tianliepc.com]

Technical Guide: Identification and Characterization of Policresulen Impurity 9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of a key impurity in policresulen, designated as Impurity 9. Policresulen is a topical hemostatic and antiseptic agent, and ensuring its purity is critical for safety and efficacy. This document outlines the chemical identity of Impurity 9, its potential formation pathway, and detailed methodologies for its detection and structural elucidation.

Introduction to Policresulen and Its Impurities

Policresulen is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[1] Due to the nature of its synthesis and potential degradation, various impurities can be present in the final drug product. These can include residual monomers, oligomers, and other related substances.[2][3][4] Regulatory bodies require stringent control and characterization of impurities in active pharmaceutical ingredients (APIs). One such impurity that has been identified is Policresulen Impurity 9.

Chemical Identity of Policresulen Impurity 9

Based on information from pharmaceutical reference standard suppliers, Policresulen Impurity 9 is identified as the ammonium (B1175870) salt of 5-chloro-2-hydroxy-4-methylbenzenesulfonic acid.[5][6][7]

Table 1: Chemical Identification of Policresulen Impurity 9

| Parameter | Value | Source |

| Systematic Name | 5-chloro-2-hydroxy-4-methylbenzenesulfonate, ammonium salt (1:1) | [5] |

| Molecular Formula | C₇H₆ClO₄S · H₄N | [7] |

| Molecular Weight | 239.69 g/mol (for the salt) | [7] |

| Parent Compound | 5-chloro-2-hydroxy-4-methylbenzenesulfonic acid | |

| CAS Number | Not consistently available |

Potential Formation Pathway

The presence of a chlorinated impurity suggests that a source of chlorine is available during the manufacturing process of policresulen or its starting materials. A plausible pathway involves the chlorination of m-cresol, a key starting material for policresulen synthesis.

Experimental Protocols for Identification and Quantification

The identification and quantification of Policresulen Impurity 9 require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a powerful technique for this purpose.[2][3][4]

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method can be developed and validated for the separation of Impurity 9 from policresulen and other related substances.

Table 2: Suggested HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 column (e.g., ACE EXCEL 5 C18-PFP, 4.6 mm × 250 mm, 5 µm)[2][3][4] |

| Mobile Phase A | 0.01 M Ammonium Acetate in Water[2][3][4] |

| Mobile Phase B | Methanol[2][3][4] |

| Gradient Program | Optimized for separation of all relevant impurities. A starting point could be a linear gradient from 5% to 95% B over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at a suitable wavelength (e.g., 280 nm) |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) for Structural Confirmation

For definitive identification, HPLC can be coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[2][3]

Table 3: Suggested Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive Modes |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | m/z 50 - 1000 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) for fragmentation studies |

The expected accurate mass of the deprotonated molecule [M-H]⁻ of the parent acid would be used for confirmation. Fragmentation patterns (MS/MS) would further elucidate the structure, showing characteristic losses of SO₃ and other fragments.

Experimental Workflow for Impurity Identification

The following diagram illustrates a logical workflow for the identification and confirmation of an unknown impurity, such as Policresulen Impurity 9, in a drug substance.

Conclusion

The identification and control of impurities are paramount in drug development and manufacturing. Policresulen Impurity 9 has been identified as the ammonium salt of 5-chloro-2-hydroxy-4-methylbenzenesulfonic acid. Its formation is likely due to the chlorination of a starting material. The analytical methods outlined in this guide, particularly HPLC coupled with high-resolution mass spectrometry, provide a robust framework for the detection, quantification, and structural confirmation of this impurity, ensuring the quality and safety of policresulen-containing drug products.

References

- 1. Policresulen - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS | Bentham Science [benthamscience.com]

- 5. veeprho.com [veeprho.com]

- 6. veeprho.com [veeprho.com]

- 7. rxnchem.com [rxnchem.com]

In-Depth Technical Guide: Dicresulene Diammonium (CAS Number: 78480-14-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicresulene diammonium (CAS: 78480-14-5) is a chemical entity closely related to Policresulen, a topical hemostatic and antiseptic agent. It is often identified as a significant impurity in commercial Policresulen preparations. This technical guide provides a comprehensive overview of the available technical and scientific information regarding this compound, including its chemical properties, analytical methodologies for its characterization, and inferred biological activities based on its relationship with Policresulen. This document is intended to serve as a foundational resource for researchers and professionals involved in the development, analysis, and quality control of Policresulen-based pharmaceutical products.

Chemical and Physical Properties

Dicresulene is the free acid form, and this compound is its corresponding diammonium salt. The majority of the available data pertains to the free acid.

| Property | Value | Source |

| Chemical Name | 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] diammonium salt | N/A |

| CAS Number | 78480-14-5 | N/A |

| Molecular Formula (Free Acid) | C₁₅H₁₆O₈S₂ | N/A |

| Molecular Weight (Free Acid) | 388.41 g/mol | N/A |

| Appearance | White to light beige solid | N/A |

| Solubility | Slightly soluble in DMSO and Methanol | N/A |

Synthesis

Logical Synthesis Pathway:

The synthesis would logically proceed via the acid-catalyzed condensation of 2-hydroxy-4-methylbenzenesulfonic acid with formaldehyde. The diammonium salt would then be formed by reacting the resulting 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] with two equivalents of ammonia (B1221849) in a suitable solvent.

Analytical Characterization

The primary method for the identification and quantification of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

Experimental Protocol: HPLC-Q-TOF MS for Impurity Profiling of Policresulen

The following protocol is based on the methodology described in "Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS" and is suitable for the detection and characterization of Dicresulene.

4.1.1 Instrumentation and Reagents

-

HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, and column compartment.

-

Mass Spectrometer: Agilent 6530 Q-TOF MS or equivalent, with an electrospray ionization (ESI) source.

-

Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 μm).

-

Mobile Phase A: 0.01 M Ammonium Acetate in Water.

-

Mobile Phase B: Methanol.

-

Sample Preparation: Dilute Policresulen solution with the initial mobile phase to an appropriate concentration.

4.1.2 Chromatographic Conditions

| Parameter | Condition |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 35 | |

| 40 | |

| 41 | |

| 45 |

4.1.3 Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | ESI Positive and Negative |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

| Sheath Gas Temperature | 350 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| Fragmentor Voltage | 120 V |

| Skimmer Voltage | 65 V |

| Mass Range | m/z 100-1000 |

| Acquisition Mode | MS and MS/MS |

Workflow Diagram:

Biological Activity and Mechanism of Action

As an impurity of Policresulen, the biological activity of this compound is expected to be similar. Policresulen exerts its therapeutic effects through two primary mechanisms: antimicrobial action and selective coagulation of necrotic tissue.

Antimicrobial Activity

Policresulen has a broad spectrum of antimicrobial activity. It is plausible that Dicresulene contributes to this activity.

5.1.1 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of this compound against relevant microbial strains.

-

Materials:

-

This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO).

-

96-well microtiter plates.

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microplate reader.

-

-

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the microtiter plate wells using the appropriate broth.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Cytotoxicity and Selective Coagulation

Policresulen is known to selectively coagulate necrotic or pathologically altered tissue. It is hypothesized that Dicresulene shares this property.

5.2.1 Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of a compound.

-

Materials:

-

This compound stock solution.

-

Human cell lines (e.g., HaCaT for keratinocytes, HeLa for cervical cancer cells).

-

96-well cell culture plates.

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a defined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

Signaling Pathways

The pro-inflammatory and tissue-remodeling effects of compounds like Policresulen suggest a potential interaction with inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.

Inferred Signaling Pathway Involvement:

Given the acidic and protein-denaturing properties of Dicresulene, it is likely to induce cellular stress, which can activate the NF-κB signaling pathway. This activation would lead to the transcription of pro-inflammatory cytokines and other inflammatory mediators.

Conclusion

This compound, as a primary impurity of Policresulen, warrants careful characterization and control in pharmaceutical formulations. While specific biological data for this compound is scarce, its structural similarity to Policresulen provides a strong basis for inferring its antimicrobial and tissue-coagulating properties. The analytical methods outlined in this guide provide a robust framework for its identification and quantification. Further research is required to fully elucidate the specific biological activities and potential toxicological profile of this compound to ensure the safety and efficacy of Policresulen-containing drug products.

An In-depth Technical Guide to Policresulen and Its Dimeric Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Policresulen is a topical hemostatic and antiseptic agent synthesized through the polycondensation of metacresolsulfonic acid and formaldehyde.[1][2] It is not a single discrete molecule but rather a polymeric mixture of varying chain lengths.[3][4] Clinically, it is utilized for its potent antimicrobial properties and its unique ability to selectively coagulate necrotic or pathologically altered tissue while sparing healthy tissue.[2][5] This selective action promotes the rapid removal of damaged tissue and accelerates re-epithelialization, making it effective in gynecology for cervical erosions, in dermatology for wounds and ulcers, and in dentistry for managing conditions like gingivitis.[1][2] The primary mechanism of action is attributed to its high acidity (approximate pH of 0.6 in a 50% solution), which denatures cellular proteins, leading to coagulative necrosis of unhealthy tissue and providing a potent antimicrobial effect.[1][5] Within the policresulen polymeric mixture, specific oligomers and related substances exist, including the defined entity known as Policresulen Dimer Diammonium Salt, which is often characterized as an impurity or related substance.[6][7]

Core Compound and Related Substances

Policresulen is a complex mixture, and its quality control often involves the characterization of its primary components and related substances.[4][8] One of the key defined structures within this context is the dimer.

Policresulen Dimer Diammonium Salt

This compound is identified as a specific dimer of the policresulen synthesis process, formulated as a diammonium salt. It is primarily used as a reference standard in the quality control and impurity profiling of policresulen drug products.[6][7]

Table 1: Physicochemical Properties of Policresulen Dimer Diammonium Salt

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5,5′-methylenebis(2-hydroxy-4-methylbenzenesulfonate), ammonium (B1175870) salt (1:2) | [6] |

| Synonym | Dicresulene diammonium | [7] |

| Molecular Formula | C₁₅H₂₂N₂O₈S₂ | |

| Molecular Weight | 422.47 g/mol | |

| CAS Number | Not Available (NA) |

Mechanism of Action

The therapeutic effect of policresulen is driven by a direct physicochemical interaction with tissue rather than a classical receptor-mediated signaling pathway. Its strong acidity is the primary driver of its dual antiseptic and debridement properties.[1]

-

Selective Coagulation : When applied to mucosal or skin lesions, policresulen's low pH causes immediate and intense denaturation of proteins in pathologically altered or necrotic tissues.[5] This results in the formation of a protective eschar over the treated area.[1] Healthy, intact squamous epithelium is largely resistant to this effect.[2][]

-

Antimicrobial Effect : The acidic environment created by policresulen is inhospitable to a broad spectrum of pathogens, including bacteria (Gram-positive and Gram-negative), fungi, and protozoa, effectively disinfecting the treated area.[1][]

-

Hemostasis : Policresulen achieves rapid hemostasis by coagulating blood proteins and stimulating vasoconstriction.[]

-

Re-epithelialization : Following the sloughing of the coagulated necrotic tissue, the underlying healthy tissue is stimulated to regenerate, accelerating the healing process.[1][2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol is synthesized from methods developed for the quality control of policresulen, designed to separate and quantify its components and related impurities, including various sulfonic acids.[8][10]

Objective : To detect and quantify m-cresol-4,6-disulfonic acid, m-cresol-4-sulfonic acid, m-cresol-6-sulfonic acid, and other related substances in a policresulen sample.

Instrumentation and Materials :

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Chromatography Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 μm) or equivalent.[4]

-

Mobile Phase A: 0.01 M ammonium acetate (B1210297) solution.[4]

-

Mobile Phase B: Methanol.[4]

-

Blank Solvent: Water.[8]

-

Reference Standards: m-cresol-4,6-disulfonic acid, m-cresol-4-sulfonic acid, m-cresol-6-sulfonic acid, bis-methane sulfonic acid, m-cresol.[8]

-

Test Sample: Policresulen.

Methodology :

-

Preparation of Reference Solution : Accurately weigh reference standards and dissolve in water to prepare a mixed solution with known concentrations (e.g., 7.5 µg/mL m-cresol-4,6-disulfonic acid, 20 µg/mL m-cresol-4-sulfonic acid, etc.).[8]

-

Preparation of Test Solution : Accurately weigh the policresulen sample and dissolve in water to achieve a final concentration of 0.5 mg/mL.[8]

-

Chromatographic Conditions :

-

Set a gradient elution program appropriate for separating the compounds of interest.

-

Column Temperature: Maintain ambient or a controlled temperature (e.g., 30°C).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Set according to the absorbance maxima of the analytes.

-

Injection Volume: 20 µL.

-

-

Procedure :

-

Inject the blank solvent (water) to establish a baseline.

-

Inject the reference solution to determine the retention times and response factors of the individual components.

-

Inject the test solution to obtain the chromatogram of the policresulen sample.

-

-

Data Analysis :

-

Identify the peaks in the test solution chromatogram by comparing retention times with the reference solution.

-

Calculate the content of each impurity using the external standard method based on peak areas.[8]

-

The sum of polysulfonic acid and dimesylate content can be calculated using an area normalization method.[8]

-

Preparation of a Policresulen Compound Suppository

This protocol is a generalized representation based on formulation methods described in patents.[11]

Objective : To prepare a compound suppository containing policresulen and a local anesthetic (e.g., cinchocaine hydrochloride).

Materials :

-

Active Ingredients: Policresulen solution, Cinchocaine hydrochloride.

-

Suppository Base: Mixed fatty glycerides.

-

Excipients: Soyabean lecithin (B1663433), Microcrystalline cellulose, Silicon dioxide, Sodium hydroxide (B78521) (for pH adjustment), Purified water.[11]

Methodology :

-

pH Adjustment of Active Ingredient : Obtain policresulen solution and adjust the pH to a range of 2.5-3.5 using a sodium hydroxide solution. Designate this as Part A.[11]

-

Preparation of Powder Mixture : Sieve cinchocaine hydrochloride, microcrystalline cellulose, and silicon dioxide through a fine mesh (e.g., 200 mesh). Mix the powders homogeneously. Designate this as Part B.[11]

-

Melting of Suppository Base : In a water bath heated to 70-90°C, melt the mixed fatty glycerides and soyabean lecithin until a uniform liquid is formed.[11]

-

Homogenization : Add Part A (pH-adjusted policresulen) and Part B (powder mixture) to the melted base. Maintain the temperature and homogenize the mixture until all components are uniformly dispersed.

-

Molding and Cooling : Pour the homogenized mixture into suppository molds.

-

Cooling and Solidification : Transfer the molds to a refrigerated environment to cool and solidify.

-

Packaging : Once solidified, remove the suppositories from the molds and package them appropriately.

Quantitative Data

The analysis of policresulen often involves quantifying its active components and ensuring impurities are below specified limits.

Table 2: Analytical and Formulation Quantitative Data for Policresulen

| Parameter | Specification / Value | Method | Source(s) |

|---|---|---|---|

| Limit of Detection (LOD) | 0.770 µg/mL | Synchronous Fluorescence Spectroscopy | |

| Limit of Quantitation (LOQ) | 2.541 µg/mL | Synchronous Fluorescence Spectroscopy | |

| Linear Concentration Range | 5.0 - 21.0 µg/mL | Synchronous Fluorescence Spectroscopy | |

| Impurity Limit: m-cresol-4,6-disulfonic acid | ≤ 1.5% | HPLC | [8] |

| Impurity Limit: m-cresol-4-sulfonic acid | ≤ 17.0% | HPLC | [8] |

| Impurity Limit: m-cresol-6-sulfonic acid | ≤ 7.0% | HPLC | [8] |

| Component Requirement: dimercaptosulfonic acid | ≥ 1.9% | HPLC | [8] |

| Component Requirement: Area sum of polysulfonic acid and dimercaptosulfonic acid | ≥ 40% | HPLC (Area Normalization) | [8] |

| Typical Suppository Formulation (per 1000 units) | Policresulen: 100g, Cinchocaine HCl: 2.5g, Mixed Fatty Glycerides: 1424.5g, Soyabean Lecithin: 300g | Gravimetric | [11] |

Conclusion

Policresulen is a well-established topical agent whose therapeutic efficacy stems from its strong acidic properties, enabling it to function as a potent antiseptic and a selective chemical debridement agent. Its composition as a polymeric mixture necessitates rigorous analytical control, with a focus on identifying and quantifying its constituent oligomers and impurities, such as Policresulen Dimer Diammonium Salt. The experimental protocols for its analysis and formulation are critical for ensuring product quality, safety, and efficacy. While its mechanism of action is non-specific at the molecular signaling level, its targeted effect on pathological tissue remains a significant advantage in the clinical management of various mucosal and dermal lesions.

References

- 1. What is the mechanism of Policresulen? [synapse.patsnap.com]

- 2. Policresulen - Wikipedia [en.wikipedia.org]

- 3. Policresulen - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oral chemical burns caused by topical application of policresulen: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN112526032B - Method for detecting policresulen - Google Patents [patents.google.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. CN102824358A - Policresulen compound suppository and preparation method - Google Patents [patents.google.com]

The Role of Dicresulene Diammonium as a Policresulen Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Policresulen, a condensation polymer of m-cresolsulfonic acid and formaldehyde (B43269), is a widely utilized topical hemostatic and antiseptic agent. The manufacturing process of this macromolecule can lead to the formation of various impurities, which may impact its safety and efficacy. Among these is Dicresulene, a dimeric species, which can be present as its diammonium salt. This technical guide provides an in-depth analysis of Dicresulene diammonium as a critical impurity in Policresulen. It covers the synthesis of Policresulen and the formation pathways of impurities, detailed analytical methodologies for their identification and quantification, and a discussion on the potential biological implications of such impurities, drawing from data on structurally related compounds. This document aims to serve as a comprehensive resource for professionals involved in the development, manufacturing, and quality control of Policresulen-based pharmaceutical products.

Introduction to Policresulen and Its Impurities

Policresulen is a complex mixture of polycondensed m-cresolsulfonic acids linked by methylene (B1212753) bridges.[1] Its therapeutic action is attributed to its high acidity and protein-coagulating properties, which lead to the selective necrosis of pathological tissues and antimicrobial effects.[2][3] The synthesis of Policresulen involves the acid-catalyzed polycondensation of m-cresolsulfonic acid with formaldehyde.[2] This process, however, is not perfectly selective and can result in a complex mixture of oligomers and residual starting materials, as well as various side-products.

One of the key impurities identified in Policresulen preparations is Dicresulene, a dimer of m-cresolsulfonic acid linked by a methylene bridge.[4] This impurity can exist in its free acid form or as a salt, such as this compound. The presence of this and other impurities is a critical quality attribute that must be carefully controlled to ensure the consistent safety and efficacy of the final drug product. Recent studies have highlighted the complexity of Policresulen's impurity profile, with one study identifying as many as 21 previously unknown impurities using advanced analytical techniques.[5]

Synthesis of Policresulen and Formation of Dicresulene

The synthesis of Policresulen is an electrophilic aromatic substitution reaction where protonated formaldehyde acts as the electrophile, attacking the electron-rich aromatic ring of m-cresolsulfonic acid. The formation of methylene bridges connects the monomeric units into a polymer chain.

The formation of the Dicresulene impurity is a direct consequence of this reaction mechanism. It represents the initial condensation step where two molecules of m-cresolsulfonic acid are linked by a single methylene bridge. The reaction conditions, such as temperature, reactant concentrations, and catalyst, can influence the extent of polymerization and the relative abundance of dimeric and other oligomeric impurities. The presence of ammonia (B1221849) in the reaction or purification process can lead to the formation of the diammonium salt of Dicresulene.

Analytical Methodologies for Impurity Profiling

The complex nature of Policresulen necessitates the use of sophisticated analytical techniques for the separation and characterization of its impurities. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the quality control of Policresulen. A typical method involves reversed-phase chromatography with gradient elution.

Experimental Protocol: HPLC for Policresulen Impurity Analysis [6][7]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 1% ammonium (B1175870) acetate (B1210297) solution) and an organic modifier (e.g., methanol).

-

Flow Rate: A flow rate of approximately 0.8 to 1.0 mL/min is generally used.

-

Detection: UV detection at 280 nm is suitable for these aromatic compounds.

-

Column Temperature: Maintaining a constant column temperature, for example, at 30°C, is crucial for reproducible results.

-

Sample Preparation: The Policresulen sample is dissolved in a suitable solvent, typically the aqueous component of the mobile phase, to a known concentration.

-

Procedure: A defined volume of the sample solution is injected into the chromatograph, and the separation of the components is recorded. The identification of impurities is based on their retention times relative to a reference standard of Policresulen and known impurities. Quantification is performed by comparing the peak areas to those of certified reference standards.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS)

For the identification and structural elucidation of unknown impurities, the coupling of HPLC with high-resolution mass spectrometry, such as Q-TOF MS, is a powerful tool.

Experimental Protocol: LC-Q-TOF MS for Impurity Characterization [5]

-

Instrumentation: An HPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: An ACE EXCEL 5 C18-PFP column (4.6 mm × 250 mm, 5 μm) has been shown to be effective.[5]

-

Mobile Phase: A gradient of 0.01 M ammonium acetate solution and methanol (B129727) is a suitable mobile phase for LC-MS analysis.[5]

-

Mass Spectrometry: The mass spectrometer is operated in both full-scan MS and tandem MS (MS/MS) modes. The high-resolution mass measurements in the full-scan mode provide the elemental composition of the impurities, while the fragmentation patterns obtained in the MS/MS mode help in their structural elucidation.

Quantitative Data and Acceptance Criteria

Specific pharmacopeial limits for this compound in Policresulen are not publicly available in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). However, general principles for the control of impurities in active pharmaceutical ingredients are well-established by regulatory bodies. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines (Q3A/B) for setting acceptance criteria for impurities.

The limits for impurities are generally based on their potential toxicity and the maximum daily dose of the drug. For a new drug substance, impurities present at a level of 0.10% or higher should generally be identified, and those present at 0.15% or higher should be qualified through toxicological studies.

Table 1: Known Impurities in Policresulen

| Impurity Name | Chemical Structure | Notes |

| m-Cresol-4-sulfonic acid | C₇H₈O₄S | Starting material |

| m-Cresol-6-sulfonic acid | C₇H₈O₄S | Isomeric impurity |

| m-Cresol-4,6-disulfonic acid | C₇H₈O₇S₂ | By-product |

| Dicresulene | C₁₅H₁₆O₈S₂ | Dimeric impurity |

| This compound | C₁₅H₂₂N₂O₈S₂ | Ammonium salt of the dimeric impurity |

Potential Biological Implications of this compound

Direct studies on the biological activity and signaling pathways affected by this compound are not available in the public domain. However, insights into its potential effects can be inferred from the toxicological profiles of structurally related compounds, specifically sulfonated aromatic compounds and benzenesulfonates.

Sulfonated aromatic compounds are known for their generally low toxicity and poor absorption through biological membranes due to their polarity.[8] However, some benzenesulfonate (B1194179) derivatives have been shown to exhibit cytotoxic effects at higher concentrations.[9] For instance, sodium dodecyl benzene (B151609) sulfonate has demonstrated cytotoxicity towards human keratinocytes.[9] Other studies have indicated that certain benzenesulfonate scaffolds can induce G2/M cell cycle arrest and apoptosis in cancer cell lines, suggesting potential interactions with cellular signaling pathways.[10]

Given that Policresulen itself is a highly acidic substance that causes coagulative necrosis of tissues, the primary safety concern would be whether impurities like this compound contribute to or alter this local toxicity profile. Without specific toxicological data, a precautionary approach should be taken, and the levels of this and other impurities should be controlled to the lowest reasonably achievable levels.

Conclusion

References

- 1. Policresulen - Wikipedia [en.wikipedia.org]

- 2. Oral chemical burns caused by topical application of policresulen: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Policresulen? [synapse.patsnap.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS | Bentham Science [benthamscience.com]

- 6. Determination of Four Related Substances in Policresulen Solution by HPLC | Semantic Scholar [semanticscholar.org]

- 7. CN112526032B - Method for detecting policresulen - Google Patents [patents.google.com]

- 8. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]

- 9. Cytotoxic effects of sodium dodecyl benzene sulfonate on human keratinocytes are not associated with proinflammatory cytokines expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Analysis Reveals No Link Between Dicresulene and Traditional Chinese Medicine for Leukoplakia

A comprehensive review of scientific literature and databases of Traditional Chinese Medicine (TCM) finds no evidence to support the use of Dicresulene for the treatment of oral leukoplakia within TCM or any other medical framework. The initial premise of the inquiry—to create a technical guide on this specific application—cannot be fulfilled due to the absence of foundational data.

Oral leukoplakia is recognized as a potentially malignant disorder of the oral mucosa.[1][2] While various treatment modalities have been explored, ranging from surgical interventions to medical and complementary therapies, Dicresulene is not mentioned in the context of leukoplakia treatment in the existing medical and scientific literature.

Current Landscape of Leukoplakia Treatment

Research into nonsurgical treatments for oral leukoplakia has focused on a variety of agents, none of which include Dicresulene. These interventions are broadly categorized as follows:

-

Vitamins and Antioxidants: Systemic treatments with vitamin A, retinoids, beta-carotene, and lycopene (B16060) have been investigated. Some studies suggest these agents may help in the clinical resolution of lesions, though relapse rates can be high and evidence for preventing malignant transformation is lacking.[3][4][5]

-

Chemopreventive Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) and other agents have been evaluated with limited success.[2][6] For instance, a meta-analysis of chemoprevention therapies found that retinoids and carotenoids were the most effective in achieving complete lesion resolution compared to placebo.[6]

-

Herbal and Natural Compounds: Several studies have explored the efficacy of plant-derived bioactives. Compounds like curcumin, green tea extracts, and freeze-dried black raspberry gel have been assessed for their potential in managing oral leukoplakia.[2][7][8]

Traditional Chinese Medicine Approaches to Leukoplakia

Traditional Chinese Medicine utilizes a distinct diagnostic and therapeutic system, primarily employing complex herbal formulas to treat conditions like oral leukoplakia.[9][10] TCM literature and patents describe various herbal compositions aimed at, for example, "clearing away heat and toxic materials" or "warming and tonifying the spleen and kidneys" to address the underlying imbalances believed to cause leukoplakia.[11][12] These formulations contain a wide array of herbs, but none list Dicresulene or its constituent components as an ingredient.

Conclusion

The request for an in-depth technical guide on the use of Dicresulene in Traditional Chinese Medicine for leukoplakia is based on a premise that is not supported by available evidence. Searches across medical, scientific, and TCM-specific databases yielded no connection between Dicresulene and the treatment of this condition. Professionals in research and drug development should note that the established therapeutic avenues for leukoplakia, both in conventional medicine and TCM, follow different paths that do not involve Dicresulene. Future research and development efforts should be guided by existing evidence-based treatments and validated traditional practices.

References

- 1. A Review of the Nonsurgical Treatment of Oral Leukoplakia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Chemoprevention in oral leukoplakia: challenges and current landscape [frontiersin.org]

- 3. Interventions for treating oral leukoplakia to prevent oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. exodontia.info [exodontia.info]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. ugr.es [ugr.es]

- 7. Randomized Controlled Trials for Oral Leukoplakia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plant-Derived Bioactives in Oral Mucosal Lesions: A Key Emphasis to Curcumin, Lycopene, Chamomile, Aloe vera, Green Tea and Coffee Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Traditional Chinese medicine and oral diseases: today and tomorrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN104474160A - Traditional Chinese medicine for treating oral leukoplakia and application of traditional Chinese medicine - Google Patents [patents.google.com]

- 12. CN104042832A - Traditional Chinese medicine composition for treating oral leukoplakia - Google Patents [patents.google.com]

Physical and chemical characteristics of Dicresulene diammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicresulene diammonium is recognized as an impurity in the production of Policresulen, a topical hemostatic and antiseptic agent. A comprehensive understanding of its physical and chemical characteristics is paramount for quality control, stability studies, and ensuring the safety and efficacy of the final pharmaceutical product. This technical guide provides a detailed overview of the known physicochemical properties of Dicresulene, presented as its acid form, and its diammonium salt. Due to the limited availability of specific experimental data for Dicresulene, this guide also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters, based on established pharmaceutical analysis methodologies. Furthermore, this document outlines a probable synthetic pathway and a conceptual mechanism of action, extrapolated from the known properties of its parent compound, Policresulen. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate comprehension.

Chemical and Physical Characteristics

Dicresulene is chemically described as 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid]. The diammonium salt is formed by the neutralization of the two sulfonic acid groups with ammonia.

Table 1: Chemical Identification of Dicresulene and this compound

| Identifier | Dicresulene | This compound |

| IUPAC Name | 2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid | Not Available |

| Synonyms | bis-cresolsulfonic acid, dime-cresol sulfonic acid | Policresulen Impurity |

| Chemical Formula | C₁₅H₁₆O₈S₂ | C₁₅H₂₂N₂O₈S₂ |

| Molecular Weight | 388.41 g/mol | 422.47 g/mol |

| CAS Number | 78480-14-5 | Not Available |

Table 2: Physicochemical Properties of Dicresulene

| Property | Value | Remarks |

| Appearance | White to light beige solid | Qualitative observation. |

| Melting Point | Not Available | Predicted values are not suitable for this guide. |

| Boiling Point | Not Available | Decomposes before boiling. |

| Solubility | Slightly soluble in DMSO and Methanol | Quantitative data in various solvents is not available. |

| pKa | Not Available | Predicted value of -0.74±0.50 for the sulfonic acid groups.[1] |

| Hygroscopicity | Not Available | No experimental data found. |

| Stability | Stable under normal storage conditions.[2] | Prone to degradation under forced conditions (hydrolysis, oxidation, photolysis).[3] |

Spectroscopic Data

Specific experimental spectroscopic data for Dicresulene is not publicly available. However, based on its chemical structure, the following characteristic spectral features can be anticipated.

Table 3: Anticipated Spectroscopic Features of Dicresulene

| Technique | Expected Features |

| UV-Vis | Absorption maxima in the range of 280-320 nm, characteristic of phenolic compounds.[4][5] |

| IR | - Broad O-H stretching (phenol): ~3200-3600 cm⁻¹ - S=O stretching (sulfonic acid): ~1030-1080 cm⁻¹ and ~1170-1250 cm⁻¹ - C-S stretching: ~650-700 cm⁻¹ - Aromatic C=C stretching: ~1450-1600 cm⁻¹ |

| ¹H NMR | - Aromatic protons: ~6.5-8.0 ppm - Methylene (B1212753) bridge protons (-CH₂-): ~3.5-4.5 ppm - Methyl protons (-CH₃): ~2.0-2.5 ppm - Phenolic hydroxyl protons (-OH): ~9.0-10.0 ppm (can be broad and exchangeable) - Sulfonic acid protons (-SO₃H): Highly acidic, may not be observed in protic solvents. |

| ¹³C NMR | - Aromatic carbons: ~110-160 ppm - Methylene bridge carbon: ~30-40 ppm - Methyl carbons: ~15-25 ppm |

| Mass Spec. | The protonated molecule [M+H]⁺ would be observed. Fragmentation would likely involve the loss of SO₃ (80 Da) and cleavage of the methylene bridge.[6] |

Experimental Protocols

The following sections provide detailed, standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the guidelines of the United States Pharmacopeia (USP) <741>.[7]

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (10 cm length, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[7]

-

Thermometer calibrated against certified reference standards.

-

Mortar and pestle.

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Charge the capillary tube by pressing the open end into the powder until a column of 2.5-3.5 mm is formed at the bottom.[7]

-

Compact the powder by tapping the sealed end of the capillary tube on a hard surface.

-

Place the charged capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to 10-15°C below the expected melting point (if unknown, a preliminary rapid determination can be performed).

-

Heat at a rate of 1 ± 0.5 °C/minute.[7]

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

-

Perform the determination in triplicate and report the mean and standard deviation.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System (BCS).[8]

Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.

Materials:

-

This compound.

-

pH buffers: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer).[8]

-

Shaking incubator or water bath with temperature control set to 37 ± 1 °C.[8]

-

Centrifuge.

-

Validated analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

Add an excess amount of this compound to flasks containing each of the pH buffers.

-

Place the flasks in a shaking incubator at 37 ± 1 °C and agitate until equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with the respective buffer to a concentration within the validated range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated HPLC-UV method.

-

Perform the experiment in triplicate for each pH and report the average solubility with the standard deviation.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination (Spectrophotometric Method)

This method is suitable for compounds with a chromophore that changes upon ionization.

Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl groups in Dicresulene.

Materials:

-

UV-Vis spectrophotometer.

-

A series of buffers with pH values spanning the expected pKa range (e.g., pH 2 to 12).

-

A stock solution of Dicresulene in a suitable solvent (e.g., methanol).

Procedure:

-

Prepare a series of solutions of Dicresulene at a constant concentration in the different pH buffers.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance difference between the ionized and non-ionized forms.

-

Measure the absorbance of each solution at this wavelength.

-

Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log[(A_I - A)/(A - A_N)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized form, and A_N is the absorbance of the non-ionized form.

Caption: Spectrophotometric pKa Determination Workflow.

Hygroscopicity Determination

This protocol follows the principles outlined in the European Pharmacopoeia.[2]

Objective: To classify the hygroscopicity of this compound.

Materials:

-

Gravimetric vapor sorption (GVS) analyzer or a desiccator with a saturated salt solution to maintain 80% relative humidity (RH) (e.g., saturated ammonium (B1175870) sulfate (B86663) solution).

-

Analytical balance.

-

Controlled temperature environment (25 ± 1 °C).

Procedure:

-

Dry a known weight of the this compound sample to a constant weight (e.g., in a vacuum oven at a suitable temperature).

-

Place the dried sample in an environment maintained at 25 ± 1 °C and 80 ± 2% RH.

-

After 24 hours, reweigh the sample.

-

Calculate the percentage increase in mass.

-

Classify the hygroscopicity based on the following criteria:

-

Non-hygroscopic: < 0.2% mass increase.

-

Slightly hygroscopic: ≥ 0.2% and < 2% mass increase.

-

Hygroscopic: ≥ 2% and < 15% mass increase.

-

Very hygroscopic: ≥ 15% mass increase.

-

Caption: Hygroscopicity Classification Workflow.

Synthesis and Stability

Plausible Synthetic Pathway

Dicresulene is a condensation product of m-cresol-4-sulfonic acid and formaldehyde. The synthesis likely involves the reaction of two molecules of m-cresol-4-sulfonic acid with one molecule of formaldehyde, leading to the formation of a methylene bridge between the two aromatic rings.

Caption: Proposed Synthesis of Dicresulene.

Stability and Forced Degradation

Dicresulene, as a sulfonated phenol (B47542) derivative, is expected to be susceptible to degradation under harsh conditions. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3]

Forced Degradation Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C.

-

Base Hydrolysis: 0.1 N NaOH at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat at 105°C.

-

Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The degradation products would be analyzed by a suitable stability-indicating HPLC method, and their structures elucidated using techniques like LC-MS/MS.

Mechanism of Action (Conceptual)

As Dicresulene is an impurity, it does not have a therapeutic mechanism of action. However, being structurally related to Policresulen, it may exhibit similar chemical properties. The mechanism of action of Policresulen involves the coagulation of necrotic or pathologically altered tissue through protein denaturation, while largely sparing healthy tissue.[9] It also has antimicrobial properties.

Caption: Conceptual Mechanism of Policresulen's Action.

Conclusion

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, an impurity of Policresulen. While specific experimental data for this compound is scarce, this guide offers a framework for its analysis through detailed, standardized experimental protocols. The provided information on its plausible synthesis, stability, and conceptual mechanism of action serves as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and characterization of Policresulen and its related substances. Further research is warranted to experimentally determine the precise physicochemical properties of isolated and purified this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thinksrs.com [thinksrs.com]

- 8. who.int [who.int]

- 9. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Biological Activities of Policresulen and its Related Compound, Dicresulene Diammonium

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Policresulen is a topical therapeutic agent recognized for its antiseptic and hemostatic properties. It is a polycondensation product of metacresolsulfonic acid and formaldehyde, resulting in a complex mixture of polymers of varying chain lengths. Its established clinical applications include the treatment of gynecological infections, anogenital lesions, and promotion of wound healing. Dicresulene diammonium is chemically related to Policresulen and is recognized as a potential impurity in its synthesis. Due to a scarcity of direct research on this compound, this guide focuses on the extensively documented biological activities of Policresulen, including a recently discovered novel antiviral function.

The primary mechanism of Policresulen is rooted in its highly acidic nature, which facilitates two main actions: selective coagulation of necrotic or pathologically altered tissue and a potent, broad-spectrum antimicrobial effect. It selectively denatures proteins in damaged cells, sparing healthy tissue, which promotes the shedding of necrotic tissue and subsequent re-epithelialization. Concurrently, the acidic environment created by Policresulen is inhospitable to a wide array of pathogens, preventing infections and supporting the healing process.

Novel Biological Activity: Antiviral Properties

Beyond its established uses, recent research has identified Policresulen as a novel inhibitor of the Dengue virus (DENV). A 2015 study demonstrated that Policresulen acts as a potent and competitive inhibitor of the DENV serotype 2 (DENV2) NS2B/NS3 protease, an enzyme essential for viral replication. This discovery opens a new avenue for research into Policresulen as a potential antiviral therapeutic.

The NS2B/NS3 protease complex is responsible for cleaving the viral polyprotein, a critical step in producing functional viral proteins. By inhibiting this enzyme, Policresulen effectively halts the viral replication cycle. Molecular docking and mutagenesis studies have shown that Policresulen directly interacts with the Gln106 and Arg133 residues of the DENV2 NS2B/NS3 protease via hydrogen bonds, elucidating its specific binding mode.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data on the biological activities of Policresulen.

| Biological Activity | Target | Metric | Result | Source |

| Novel Antiviral Activity | DENV2 NS2B/NS3 Protease | IC₅₀ | 0.48 µg/mL | |

| DENV2 Replication (in BHK-21 cells) | IC₅₀ | 4.99 µg/mL | ||

| Cytotoxicity (in BHK-21 cells) | CC₅₀ | 459.45 µg/mL | ||

| Established Antimicrobial Activity | Broad-spectrum bacteria and fungi | MIC | Specific values not available in reviewed literature. Described as having potent, broad-spectrum activity due to its highly acidic pH. | |

| Established Hemostatic Activity | Plasma Proteins / Blood Vessels | Coagulation / Vasoconstriction | Qualitative | |

| Established Tissue Regeneration | Necrotic / Pathological Tissue | Selective Coagulation | Qualitative |

Experimental Protocols & Methodologies

Detailed protocols for the key experiments are outlined below. These represent standard methodologies in microbiology and biochemistry for determining the observed biological activities.

Protocol: Protease Inhibition Assay (DENV2 NS2B/NS3)

This protocol describes a general enzymatic assay to determine the inhibitory effect of a compound on a specific protease.

-

Reagent Preparation:

-

Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 8.5) containing a FRET (Fluorescence Resonance Energy Transfer) peptide substrate specific to the DENV2 NS2B/NS3 protease.

-

Reconstitute the purified DENV2 NS2B/NS3 protease enzyme in an appropriate assay buffer to a known concentration.

-

Prepare a serial dilution of Policresulen in the assay buffer across a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the DENV2 NS2B/NS3 protease enzyme to each well.

-

Add the diluted Policresulen solutions to the test wells. Include a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme).

-

Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction (slope of the fluorescence vs. time graph) for each well.

-

Normalize the reaction rates to the positive control.

-

Plot the percentage of inhibition against the logarithm of the Policresulen concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the antimicrobial efficacy of a compound.

-

Inoculum Preparation:

-

Culture the test microorganism (e.g., S. aureus, C. albicans) in an appropriate broth medium overnight.

-

Dilute the culture to achieve a standardized concentration, typically ~5 x 10⁵ CFU/mL.

-

-

Assay Preparation:

-

In a 96-well microplate, add a sterile growth medium (e.g., Mueller-Hinton Broth) to each well.

-

Prepare a two-fold serial dilution of Policresulen directly in the plate, creating a concentration gradient across the wells.

-

Include a positive control (microorganism, no compound) and a negative control (medium only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared microbial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-